1,5-Dibromo-2,3,4-trifluorobenzene

Catalog No.
S802038
CAS No.
17299-95-5
M.F
C6HBr2F3
M. Wt
289.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dibromo-2,3,4-trifluorobenzene

CAS Number

17299-95-5

Product Name

1,5-Dibromo-2,3,4-trifluorobenzene

IUPAC Name

1,5-dibromo-2,3,4-trifluorobenzene

Molecular Formula

C6HBr2F3

Molecular Weight

289.87 g/mol

InChI

InChI=1S/C6HBr2F3/c7-2-1-3(8)5(10)6(11)4(2)9/h1H

InChI Key

MJKUGTVPMSPTJV-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)F)F)F)Br

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)F)Br
  • Precursor for Organic Synthesis

    Due to the presence of reactive bromine atoms, 1,5-Dibromo-2,3,4-trifluorobenzene could potentially serve as a building block for further organic synthesis. The bromine groups can be substituted with other functional groups through various chemical reactions, allowing researchers to create new and complex molecules with desired properties [].

  • Material Science Applications

    The combination of bromine and fluorine atoms in the molecule can influence its electrical and optical properties. This suggests potential applications in material science research, such as the development of novel electronic components or optoelectronic materials [].

  • Study of Aromatic Fluorination

    The presence of fluorine atoms on the benzene ring makes 1,5-Dibromo-2,3,4-trifluorobenzene a relevant compound for studying aromatic fluorination techniques. Researchers might use it to investigate the mechanisms and efficiencies of different fluorination methods [].

1,5-Dibromo-2,3,4-trifluorobenzene is an organic compound characterized by the molecular formula C6HBr2F3C_6HBr_2F_3. It is a derivative of benzene where two bromine and three fluorine atoms are substituted at specific positions on the benzene ring. This compound has gained attention due to its unique chemical properties and potential applications in various fields, including organic synthesis and material science. The presence of both bromine and fluorine atoms significantly influences its reactivity and physical properties, such as boiling point, which is approximately 200.9°C at 760 mmHg .

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides. This allows for the formation of various substituted derivatives.
  • Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling to create more complex aromatic compounds.
  • Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2,3,4-trifluorobenzene and other derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Synthesis of 1,5-dibromo-2,3,4-trifluorobenzene can be achieved through several methods:

  • Bromination of 2,3,4-trifluorobenzene: This common approach involves treating 2,3,4-trifluorobenzene with bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). Controlled conditions are necessary to ensure selective bromination at the desired positions on the benzene ring.
  • Industrial Production: In industrial settings, optimized large-scale bromination processes are employed to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often utilized to enhance efficiency .

1,5-Dibromo-2,3,4-trifluorobenzene has several notable applications:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Material Science: The compound's unique properties make it relevant for developing novel electronic components and optoelectronic materials.
  • Fluorination Studies: Its structure makes it suitable for investigating aromatic fluorination techniques.

Studies on the interactions of 1,5-dibromo-2,3,4-trifluorobenzene with various reagents reveal its potential as a reactive intermediate in organic synthesis. Its halogen atoms facilitate nucleophilic attacks and other chemical transformations. Understanding these interactions is crucial for optimizing synthetic routes and exploring new applications in materials science and pharmaceuticals.

1,5-Dibromo-2,3,4-trifluorobenzene can be compared with other halogenated benzene derivatives. Here are some similar compounds:

Compound NameMolecular FormulaKey Differences
1,5-Dibromo-2,4,6-trifluorobenzeneC6HBr2F3C_6HBr_2F_3Different substitution pattern affecting reactivity
1,3-Dibromo-2,4,5-trifluorobenzeneC6HBr2F3C_6HBr_2F_3Varying positions of bromine and fluorine
1-Bromo-2,4,5-trifluorobenzeneC6H2BrF3C_6H_2BrF_3Contains only one bromine atom

The uniqueness of 1,5-dibromo-2,3,4-trifluorobenzene lies in its specific arrangement of halogen substituents that influence its chemical behavior and potential applications compared to these similar compounds .

XLogP3

3.7

Dates

Modify: 2023-08-15

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